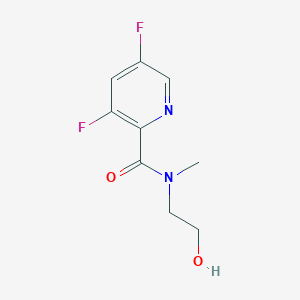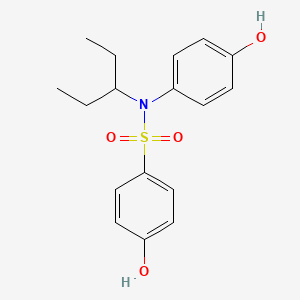
4-Hydroxy-N-(4-hydroxyphenyl)-N-(pentan-3-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-N-(4-hydroxyphenyl)-N-(pentan-3-yl)benzene-1-sulfonamide is a synthetic organic compound It features a sulfonamide group, which is known for its presence in various pharmacologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-(4-hydroxyphenyl)-N-(pentan-3-yl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: This can be achieved by reacting a sulfonyl chloride with an amine under basic conditions.
Introduction of Hydroxyphenyl Groups: The hydroxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Pentanyl Chain: The pentanyl chain can be attached via alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups can undergo oxidation to form quinones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-Hydroxy-N-(4-hydroxyphenyl)-N-(pentan-3-yl)benzene-1-sulfonamide may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Possible pharmacological applications due to the presence of the sulfonamide group.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, sulfonamides can act by inhibiting enzymes or interfering with metabolic pathways. The hydroxyphenyl groups may interact with biological targets through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
N-(4-Hydroxyphenyl)acetamide: Known for its analgesic and antipyretic effects.
4-Hydroxybenzenesulfonamide: A related compound with potential biological activity.
Uniqueness
4-Hydroxy-N-(4-hydroxyphenyl)-N-(pentan-3-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Properties
CAS No. |
919486-84-3 |
|---|---|
Molecular Formula |
C17H21NO4S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-hydroxy-N-(4-hydroxyphenyl)-N-pentan-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-3-13(4-2)18(14-5-7-15(19)8-6-14)23(21,22)17-11-9-16(20)10-12-17/h5-13,19-20H,3-4H2,1-2H3 |
InChI Key |
GAZZUQFALDYOEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


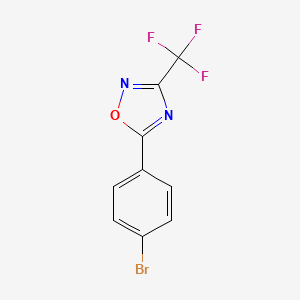
![methyl 2-[(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12634631.png)
![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-](/img/structure/B12634637.png)
![1-[(2R,5R)-5-(hydroxymethyl)-4-iodo-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B12634638.png)
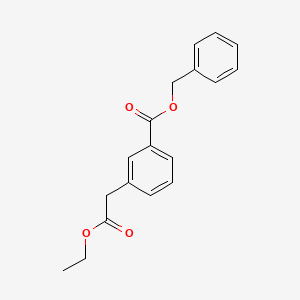
![3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine](/img/structure/B12634641.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide](/img/structure/B12634644.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3'-hydroxy-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12634648.png)
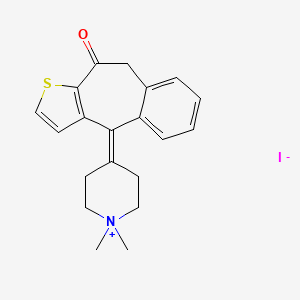
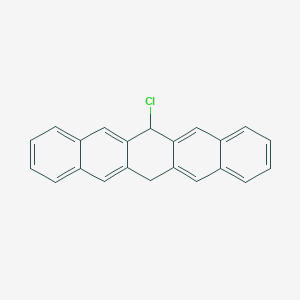

![1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole](/img/structure/B12634677.png)
